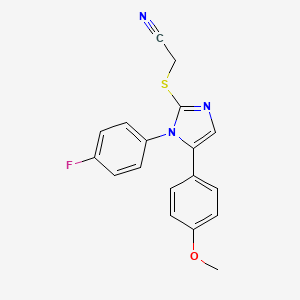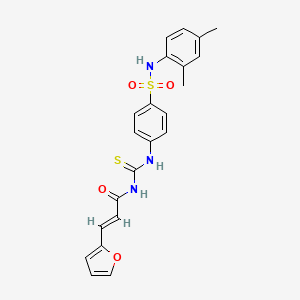
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a complex organic compound with applications in various scientific fields
Vorbereitungsmethoden
Synthetic routes and reaction conditions
The synthesis begins with the preparation of 6-(ethylamino)-2-methylpyrimidin-4-amine, which involves the reaction of ethylamine with 2-methylpyrimidin-4-amine under controlled conditions.
This intermediate is then reacted with 2-chloroethylamine to form N-(2-chloroethyl)-6-(ethylamino)-2-methylpyrimidin-4-amine.
The final step involves the reaction of this intermediate with butane-1-sulfonamide, using a base such as sodium hydride, to form N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide.
Industrial production methods
Industrial production typically involves large-scale batch reactors with strict temperature and pressure control to optimize yield and purity.
Continuous flow synthesis methods may also be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the pyrimidine ring or the ethylamine side chain, resulting in deaminated or demethylated derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, especially at the sulfonamide group, forming various substituted sulfonamides.
Common reagents and conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major products formed
Oxidation forms sulfoxides and sulfones.
Reduction yields deaminated or demethylated pyrimidines.
Substitution results in various functionalized sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide has diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Molecular targets: : Enzymes involved in metabolic pathways, receptors on cell membranes, and DNA/RNA-binding proteins.
Pathways involved: : Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamides, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide stands out due to its specific structural features and resultant properties:
Similar compounds include sulfanilamide, sulfamethoxazole, and sulfadiazine.
Unique aspects of this compound are its extended pyrimidine ring system and ethylamine side chain, which confer distinctive reactivity and biological activity.
Would you like more detailed information on any specific section?
Eigenschaften
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O2S/c1-4-6-9-21(19,20)16-8-7-15-13-10-12(14-5-2)17-11(3)18-13/h10,16H,4-9H2,1-3H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPORMBMEDIOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCNC1=NC(=NC(=C1)NCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
-amine dihydrochloride](/img/structure/B2974416.png)




![2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2974424.png)

![N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2974428.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)

![2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B2974434.png)

![4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2974437.png)
